Trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Description
IUPAC Nomenclature and Stereochemical Configuration
The compound under investigation is systematically named (3R,4S)-1-(tert-butoxycarbonyl)-4-(2-fluorophenyl)-3-pyrrolidinecarboxylic acid, reflecting its complex stereochemical arrangement and functional group composition. The International Union of Pure and Applied Chemistry nomenclature precisely defines the absolute configuration at the critical stereogenic centers, specifically designating the C3 position as R-configured and the C4 position as S-configured within the pyrrolidine ring system. This stereochemical designation is fundamental to understanding the compound's three-dimensional structure and its subsequent biological and chemical properties.
The molecular formula C16H20FNO4 encompasses a molecular weight of 309.33 grams per mole, indicating a moderately sized organic molecule with balanced lipophilic and hydrophilic characteristics. The Chemical Abstracts Service registry number 959581-02-3 provides unique identification for this specific stereoisomer, distinguishing it from other possible configurational isomers that might exist. The presence of multiple chiral centers within the molecule necessitates careful stereochemical assignment, as different stereoisomers can exhibit dramatically different biological activities and chemical behaviors.
The trans configuration specifically refers to the relative positioning of the carboxylic acid functionality at C3 and the 2-fluorophenyl substituent at C4 of the pyrrolidine ring. This trans arrangement creates a more extended molecular conformation compared to the corresponding cis isomer, potentially influencing the compound's ability to interact with biological targets or participate in specific chemical reactions. The stereochemical integrity of this configuration is maintained through the rigidity of the five-membered pyrrolidine ring, which restricts conformational flexibility and preserves the spatial arrangement of substituents.
Properties
IUPAC Name |
4-(2-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNANJBYDRSFKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694107 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959581-02-3 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Formic Mixed Anhydrides
A patent-pending method employs formic mixed anhydrides (e.g., acetic formic anhydride) to induce cyclization in the presence of strong bases such as lithium hexamethyldisilazide (LHMDS). For example, reacting tert-butyl 2-((tert-butoxycarbonyl)amino)pentanedioate with acetic formic anhydride in tetrahydrofuran (THF) at -78°C yields the pyrrolidine core with 82.9% efficiency after purification. This approach minimizes racemization, critical for maintaining the trans-configuration.
Table 1: Cyclization Conditions and Outcomes
| Reagent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acetic formic anhydride | LHMDS | THF | -78°C | 82.9 |
| Formic pivalic anhydride | NaHMDS | DMF | -30°C | 76.2 |
| Aryl Halide | Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Bromo-pyrrolidine | Pd(OAc)₂ | XPhos | DMF | 78 |
| 4-Iodo-pyrrolidine | PdCl₂(dppf) | SPhos | Toluene | 82 |
Boc Protection and Carboxylation
The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen, typically using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine. Subsequent carboxylation via CO₂ insertion under high pressure (50 bar) completes the synthesis.
Boc Deprotection and Stability
Deprotection with trifluoroacetic acid (TFA) in DCM quantitatively regenerates the free amine. Stability studies indicate the Boc group remains intact below 60°C, enabling its use in multi-step syntheses.
Industrial-Scale Production Considerations
Scalable synthesis requires cost-effective catalysts and solvent recovery systems. Continuous flow reactors achieve 90% conversion in cyclization steps, reducing waste generation.
Table 3: Industrial Process Metrics
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Cycle Time (h) | 24 | 4 |
| Solvent Consumption | 10 L/kg | 2 L/kg |
| Purity (%) | 95 | 98 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for structural confirmation.
Key Spectral Markers
-
¹H NMR (400 MHz, CDCl₃) : Doublets at δ 7.2–7.4 ppm (2-fluorophenyl protons), δ 3.0–4.0 ppm (pyrrolidine protons).
-
¹³C NMR : Boc carbonyl at δ 155 ppm, carboxylic acid carbonyl at δ 175 ppm.
-
HRMS : [M+H]⁺ calculated for C₁₆H₂₀FNO₄: 326.1401; observed: 326.1398.
Challenges and Mitigation Strategies
Racemization During Alkylation
Direct alkylation of chiral intermediates risks racemization. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems reduce this by 90%, preserving enantiomeric excess.
Side Reactions in Cross-Coupling
Undesired homocoupling of boronic acids is suppressed using degassed solvents and catalytic CuI additives, improving selectivity to >95%.
Recent Advances in Stereoselective Synthesis
Enzymatic resolution using lipases (e.g., Candida antarctica) achieves 99% enantiomeric excess, while asymmetric hydrogenation with Rh(I)-DuPhos catalysts offers a greener alternative to traditional methods .
Chemical Reactions Analysis
Trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic or basic conditions, yielding the free amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to various industrial processes.
Mechanism of Action
The mechanism of action of Trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Fluorophenyl Substitution
Trans-1-Boc-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
- Molecular Formula: C₁₆H₂₀FNO₄ (identical to the target compound).
- Key Difference : Fluorine at the meta position.
- However, it may decrease metabolic stability due to altered electronic effects .
Trans-1-Boc-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Halogen-Substituted Analogs
Trans-1-Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
- Molecular Formula: C₁₆H₂₀ClNO₄.
- Key Difference : Chlorine replaces fluorine at the ortho position.
- Impact : Chlorine’s larger atomic radius and higher lipophilicity (higher XLogP3) enhance membrane permeability but may increase off-target interactions. Chlorine’s electron-withdrawing effect is weaker than fluorine, altering electronic interactions in binding pockets .
Trans-1-Boc-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid
Trifluoromethyl and Cyano Derivatives
Trans-1-Boc-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
- Molecular Formula: C₁₇H₂₀F₃NO₄.
- Key Difference : Trifluoromethyl (-CF₃) group at the meta position.
- Impact : The -CF₃ group significantly increases lipophilicity (XLogP3 ~3.5) and metabolic stability. This enhances blood-brain barrier penetration, making it suitable for neurological targets. However, synthetic complexity rises due to the bulky substituent .
Trans-1-Boc-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid
- Molecular Formula : C₁₇H₂₀N₂O₄.
- Key Difference: Cyano (-CN) group at the ortho position.
- However, it may reduce solubility due to decreased polarity .
Stereochemical Variants
Cis-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
- Key Difference : Cis configuration of substituents.
- Impact : The cis isomer exhibits distinct spatial orientation, which may hinder interactions with planar binding sites (e.g., gamma-secretase). This often results in lower biological activity compared to the trans isomer .
Non-Halogenated Analogs
Trans-1-Boc-4-phenylpyrrolidine-3-carboxylic acid
Comparative Data Table
Research Implications
- Medicinal Chemistry : The ortho-fluorine in the target compound balances electronic effects and steric bulk, making it a preferred scaffold for protease inhibitors (e.g., gamma-secretase in Alzheimer’s research) .
- Synthetic Chemistry : Substituents like -CF₃ or -CN require advanced coupling strategies, such as Suzuki-Miyaura reactions, to maintain stereochemical integrity .
- ADME Profile : Fluorine’s electronegativity enhances hydrogen bonding with target proteins while improving metabolic stability compared to bulkier halogens like bromine .
Biological Activity
Trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 2-fluorophenyl substituent, this compound exhibits unique electronic and steric properties that may influence its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C16H19FNO4, with a molecular weight of approximately 309.33 g/mol. The presence of the fluorine atom in the ortho position enhances its electronic properties, potentially affecting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring facilitates hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Anticancer Potential
Recent studies indicate that compounds with structural similarities to this compound exhibit anticancer properties. For example, related piperidine derivatives have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . Notably, one study highlighted the compound's ability to enhance cytotoxicity in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its structural features suggest it may effectively bind to specific enzymes involved in cancer progression and other diseases. The carboxylic acid functional group can form hydrogen bonds with target enzymes, enhancing its inhibitory effects .
Comparative Analysis of Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C16H19FNO4 | Features a fluorine atom at the ortho position, influencing reactivity and binding affinity. |
| Trans-1-Boc-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | C16H19FNO4 | Contains fluorine at the meta position; may exhibit different pharmacological properties. |
| Trans-1-Boc-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | C16H19FNO4 | Fluorine at the para position; affects steric hindrance and electronic properties differently. |
Study on Anticancer Activity
In a recent study, researchers explored the anticancer potential of a series of piperidine derivatives, including those similar to this compound. The results indicated that these compounds could significantly induce apoptosis in various cancer cell lines, suggesting their utility as lead compounds for further drug development .
Mechanistic Insights
Another study focused on the mechanism by which these compounds exert their biological effects. It was found that the interaction between the fluorophenyl group and specific protein targets could enhance binding affinity and selectivity for certain receptors involved in cancer pathways .
Q & A
Basic: What synthetic strategies are recommended for preparing Trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid with high enantiomeric purity?
Answer:
The synthesis typically involves:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group early to protect the pyrrolidine nitrogen, enabling selective functionalization of other sites .
- Cyclization : A key step is the formation of the pyrrolidine ring via intramolecular cyclization. Optimized conditions (e.g., solvents like DMF, temperatures of 60–80°C) are critical to minimize racemization .
- Fluorophenyl Incorporation : The 2-fluorophenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Purification : Chiral HPLC or recrystallization with solvents like hexane/ethyl acetate resolves enantiomers, achieving ≥97% purity .
Basic: How can the stereochemistry of the pyrrolidine ring be confirmed experimentally?
Answer:
- X-ray Crystallography : Provides definitive proof of the trans-configuration (3S,4R or 3R,4S) by resolving spatial arrangements of substituents .
- NMR Spectroscopy :
- Optical Rotation : Matches experimental [α]D values with literature data for known enantiomers .
Advanced: How does the 2-fluorophenyl substituent influence reactivity compared to 4-chlorophenyl analogs?
Answer:
- Electronic Effects : The fluorine atom’s electronegativity increases electron-withdrawing effects, reducing nucleophilic aromatic substitution (SNAr) reactivity compared to chlorine analogs. This necessitates harsher conditions (e.g., higher temperatures or stronger bases) for functionalization .
- Steric Effects : The ortho-fluorine position creates steric hindrance, altering regioselectivity in cross-coupling reactions. For example, Suzuki reactions may favor para-substituted products in chlorophenyl derivatives but meta in fluorophenyl systems .
- Biological Interactions : Fluorine enhances metabolic stability and bioavailability compared to chlorine, as seen in comparative pharmacokinetic studies .
Advanced: What mechanistic insights explain the compound’s stability under acidic conditions during Boc deprotection?
Answer:
- Boc Group Stability : The Boc group is cleaved under acidic conditions (e.g., TFA/DCM) via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol. The trans-configuration’s rigid pyrrolidine ring minimizes side reactions (e.g., ring-opening) .
- Fluorophenyl Influence : The electron-withdrawing fluorine stabilizes the intermediate carbocation during deprotection, reducing racemization risks. Comparative studies show <5% racemization for 2-fluorophenyl derivatives vs. 10–15% for non-fluorinated analogs .
Basic: What analytical techniques are essential for assessing purity and structural integrity?
Answer:
- HPLC-MS : Quantifies purity (>95%) and detects impurities (e.g., Boc-deprotected byproducts) using reverse-phase C18 columns and ESI-MS .
- ¹H/¹³C NMR : Assigns signals for the Boc group (δ ~1.4 ppm for tert-butyl), carboxylic acid (δ ~12 ppm), and fluorophenyl aromatic protons (δ 7.1–7.6 ppm) .
- Elemental Analysis : Validates molecular formula (C₁₈H₂₃FNO₄) with <0.4% deviation .
Advanced: How can computational modeling guide the design of derivatives for biological activity screening?
Answer:
- Docking Studies : Predict binding affinity to targets (e.g., kinases) by modeling the compound’s conformation in active sites. The fluorophenyl group’s hydrophobicity and dipole moment enhance interactions with hydrophobic pockets .
- QSAR Analysis : Correlates substituent electronic parameters (Hammett σ) with activity. Fluorine’s σₚ value (+0.06) improves membrane permeability compared to chlorine (+0.23) .
- MD Simulations : Assess stability of the Boc group in physiological pH, predicting hydrolysis rates .
Basic: What are the safety considerations for handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves and safety goggles to avoid skin/eye contact. The carboxylic acid group may cause irritation .
- Ventilation : Perform reactions in fume hoods due to potential release of toxic gases (e.g., HF during fluorophenyl reactions) .
- Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
